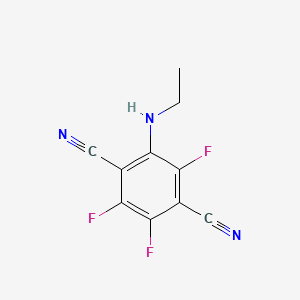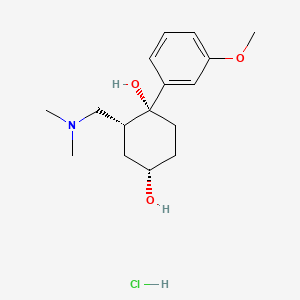
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic used primarily for pain management. It is a derivative of tramadol, a well-known painkiller, and is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a hydroxyl group and a tramadol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride typically involves the reaction of tramadol with a cyclohexane derivative under specific conditions. One common method includes the use of concentrated hydrochloric acid and heating the reaction mixture at 90-100°C for 14-15 hours . The reaction mass is then cooled, diluted with water, and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:
Binding to μ-opioid receptors: This interaction helps in reducing the perception of pain.
Inhibition of norepinephrine and serotonin reuptake: This enhances the levels of these neurotransmitters in the synaptic cleft, contributing to pain relief
Comparaison Avec Des Composés Similaires
Similar Compounds
Tramadol: The parent compound, known for its analgesic properties.
O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for μ-opioid receptors.
Tramadol-Celecoxib Co-crystal: A novel co-crystal combining tramadol and celecoxib for enhanced pain relief
Uniqueness
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other tramadol derivatives. Its ability to undergo various chemical reactions and its dual mechanism of action make it a valuable compound in both research and clinical settings .
Propriétés
Formule moléculaire |
C16H26ClNO3 |
|---|---|
Poids moléculaire |
315.83 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
Clé InChI |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
SMILES isomérique |
CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl |
SMILES canonique |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
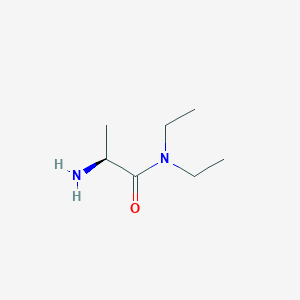
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

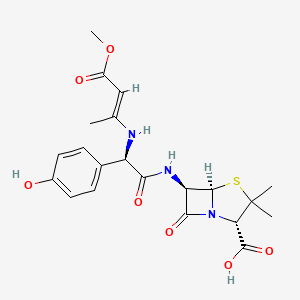

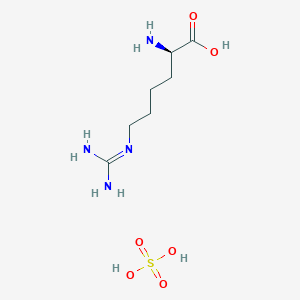

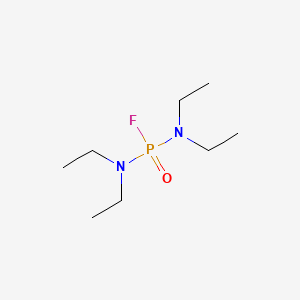
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
